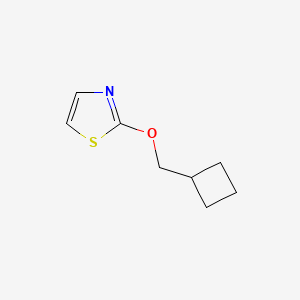
2-(Cyclobutylmethoxy)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclobutylmethoxy)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a cyclobutylmethoxy group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The cyclobutylmethoxy group adds a unique structural component, potentially influencing the compound’s chemical properties and reactivity.
Mécanisme D'action
Target of Action
It is common for thiazole derivatives to interact with various enzymes and receptors in the body
Mode of Action
Thiazole compounds often work by binding to their target proteins and modulating their activity . The specific interactions between 2-(Cyclobutylmethoxy)-1,3-thiazole and its targets, and the resulting changes, are subjects for future investigation.
Biochemical Pathways
Thiazole compounds are known to be involved in a wide range of biochemical processes
Result of Action
As a thiazole derivative, it is likely to have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially influence the action of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate.
Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting a cyclobutylmethanol with a suitable leaving group (e.g., a halide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclobutylmethoxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The cyclobutylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Applications De Recherche Scientifique
2-(Cyclobutylmethoxy)-1,3-thiazole has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving thiazole derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylmethoxy)-1,3-thiazole: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-(Cyclopentylmethoxy)-1,3-thiazole: Contains a cyclopentyl group, which may alter its chemical properties and reactivity.
2-(Cyclohexylmethoxy)-1,3-thiazole: Features a cyclohexyl group, potentially affecting its biological activity.
Uniqueness
2-(Cyclobutylmethoxy)-1,3-thiazole is unique due to the presence of the cyclobutylmethoxy group, which can influence its steric and electronic properties. This uniqueness may result in distinct reactivity patterns and biological activities compared to its analogs.
Propriétés
IUPAC Name |
2-(cyclobutylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-7(3-1)6-10-8-9-4-5-11-8/h4-5,7H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTAUBHQFCPDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
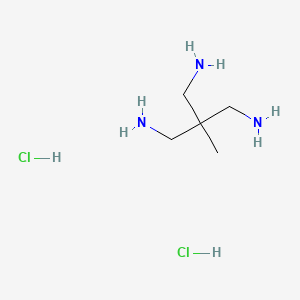

![3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B2727153.png)
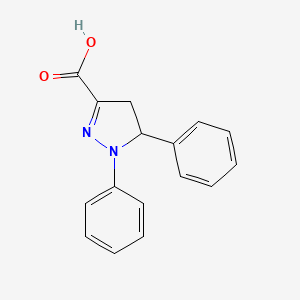
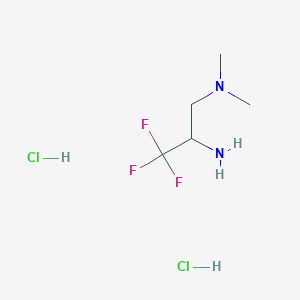
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2727158.png)
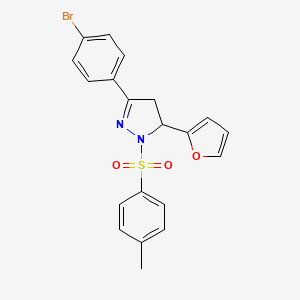
![ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2727161.png)
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2727162.png)
![methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate](/img/structure/B2727164.png)
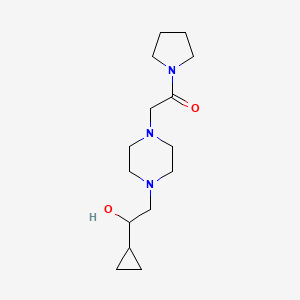

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2727169.png)

